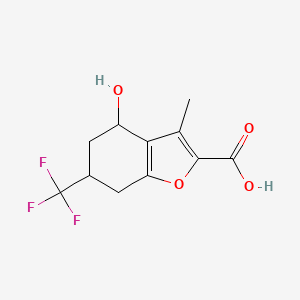

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Beschreibung

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Benzofurane gehört. Benzofurane sind heterocyclische Verbindungen, die einen kondensierten Benzol- und Furanring enthalten.

Eigenschaften

Molekularformel |

C11H11F3O4 |

|---|---|

Molekulargewicht |

264.20 g/mol |

IUPAC-Name |

4-hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H11F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5-6,15H,2-3H2,1H3,(H,16,17) |

InChI-Schlüssel |

QPUBEALPXBHHKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C1C(CC(C2)C(F)(F)F)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Benzofuran-Kerns: Der erste Schritt beinhaltet die Bildung des Benzofuran-Kerns durch eine Cyclisierungsreaktion. Dies kann erreicht werden, indem man ein geeignetes Phenolderivat mit einem entsprechenden Aldehyd oder Keton unter sauren oder basischen Bedingungen reagieren lässt.

Einführung von funktionellen Gruppen: Die Hydroxyl-, Methyl- und Trifluormethylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt. Beispielsweise kann die Hydroxylgruppe durch Hydroxylierung eingeführt werden, während die Methyl- und Trifluormethylgruppen durch Alkylierung bzw. Trifluormethylierung hinzugefügt werden können.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und ökologischer Nachhaltigkeit liegt. Dies kann die Verwendung von Durchflussreaktoren, umweltfreundlichen Chemieprinzipien und fortschrittlichen Reinigungstechniken beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder einem Aldehyd reduziert werden.

Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Als Nucleophile können Amine, Thiole und Halogenide in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Ketonen oder Aldehyden führen, während die Reduktion der Carbonsäuregruppe Alkohole oder Aldehyde produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise könnte seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder essentielle Enzyme zu hemmen. Seine krebshemmende Aktivität könnte die Induktion von Apoptose (programmierter Zelltod) in Krebszellen durch die Aktivierung spezifischer Signalwege umfassen.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Celecoxib: Ein nichtsteroidales Antirheumatikum (NSAR), das einige strukturelle Merkmale mit dem Benzofuran-Kern teilt..

Einzigartigkeit

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carbonsäure ist durch das Vorhandensein der Trifluormethylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe erhöht die Lipophilie, metabolische Stabilität und Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Biologische Aktivität

4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound is characterized by its unique structural features, including a trifluoromethyl group and a tetrahydrofuran ring. These attributes contribute to its biological activity and interaction with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

-

Antidiabetic Activity :

- In vitro studies have shown that derivatives of this compound can act as inhibitors of key enzymes involved in glucose metabolism. For instance, one study reported IC50 values of 6.28 µM for α-glucosidase and 4.58 µM for α-amylase, indicating significant potential as antidiabetic agents .

- The compound also demonstrated antioxidant properties with an IC50 of 2.36 µM in DPPH assays, suggesting its role in protecting pancreatic beta cells from oxidative stress .

- Antitumor Activity :

- Mechanisms of Action :

Case Studies

A few notable case studies illustrate the compound's efficacy:

- Case Study 1 : A study evaluated the antidiabetic effects of a synthesized derivative in diabetic mice models. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its potential use as a therapeutic agent .

- Case Study 2 : In another investigation focusing on cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results showed a dose-dependent inhibition of cell growth in several cancer types, with mechanisms involving cell cycle arrest and apoptosis .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.